molecular formula C9H11NO B3274293 (E)-1-(2-(furan-2-yl)vinyl)cyclopropanamine CAS No. 604800-01-3

(E)-1-(2-(furan-2-yl)vinyl)cyclopropanamine

Cat. No.: B3274293
CAS No.: 604800-01-3
M. Wt: 149.19 g/mol
InChI Key: AUFPPYGOBCNIPF-ONEGZZNKSA-N
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Description

Significance of Cyclopropane (B1198618) and Furan (B31954) Moieties in Contemporary Organic Chemistry

The cyclopropane ring and the furan nucleus are independently recognized as crucial building blocks in modern organic chemistry, particularly in the realm of medicinal chemistry. Their incorporation into larger molecules can impart unique and desirable properties.

The cyclopropane moiety is a three-membered carbocyclic ring that is characterized by significant ring strain. nbinno.com This strain results in bent bonds with a high degree of p-character, bestowing upon the ring electronic properties that are intermediate between those of an alkane and an alkene. nbinno.comnih.gov In drug design, the cyclopropyl (B3062369) group is often employed to:

Introduce conformational rigidity: By locking specific bond rotations, the cyclopropane ring can help to pre-organize a molecule into a bioactive conformation, leading to enhanced binding affinity and selectivity for its biological target. nbinno.com

Improve metabolic stability: The cyclopropane ring is generally resistant to metabolic degradation compared to more flexible aliphatic chains, which can lead to an increased half-life and improved pharmacokinetic profile of a drug. nbinno.combohrium.com

Serve as a bioisosteric replacement: It can act as a replacement for other functional groups, such as a gem-dimethyl group or a vinyl group, to fine-tune the steric and electronic properties of a molecule. scientificupdate.com

Enhance membrane permeability: The introduction of a cyclopropane ring can increase the lipophilicity of a molecule, potentially improving its ability to cross cellular membranes. bohrium.com

The furan moiety is a five-membered aromatic heterocycle containing an oxygen atom. wordpress.com It is a common scaffold found in numerous natural products and synthetic compounds with a wide range of biological activities. ijabbr.comutripoli.edu.ly In medicinal chemistry, the furan ring is valued for several reasons:

Bioisosteric replacement for a phenyl ring: The furan ring can mimic a phenyl group, but with altered steric and electronic properties, which can lead to improved drug-receptor interactions and bioavailability. orientjchem.org

Versatile chemical handle: The furan ring can be readily functionalized, allowing for the introduction of various substituents to optimize the pharmacological properties of a lead compound. nih.gov

Participation in hydrogen bonding: The oxygen atom in the furan ring can act as a hydrogen bond acceptor, which can be crucial for binding to biological targets. researchgate.net

Contribution to diverse pharmacological activities: Furan derivatives have been shown to exhibit a wide array of biological effects, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.lywisdomlib.org

The strategic combination of these two moieties in a single molecule, as seen in (E)-1-(2-(furan-2-yl)vinyl)cyclopropanamine , offers the potential to synergistically leverage these advantageous properties.

Overview of the (Furan-2-yl)vinylcyclopropanamine Scaffold in Chemical Research

While specific research on This compound is not extensively documented in publicly available literature, the broader class of vinylcyclopropanamines and molecules containing both furan and cyclopropane rings are of significant interest to synthetic and medicinal chemists. The (furan-2-yl)vinylcyclopropanamine scaffold combines the rigid, three-dimensional nature of the cyclopropylamine (B47189) core with the aromatic and electronically versatile furan ring, connected by a vinyl linker.

The vinylcyclopropane (B126155) unit itself is a valuable synthetic intermediate, capable of undergoing a variety of ring-opening and rearrangement reactions to generate more complex molecular architectures. The presence of the amine group on the cyclopropane ring introduces a key functional handle for further derivatization, allowing for the construction of a library of related compounds for structure-activity relationship (SAR) studies.

The furan ring, linked via the vinyl bridge, can influence the electronic properties of the cyclopropane ring and the amine functionality. It can also serve as an anchor point for interactions with biological targets. The "E" stereochemistry of the vinyl group defines a specific spatial arrangement of the furan and cyclopropane rings, which could be critical for biological activity.

Given the established roles of both cyclopropylamines and furans in drug discovery, the (furan-2-yl)vinylcyclopropanamine scaffold represents a promising starting point for the development of novel therapeutic agents. Its unique combination of structural features suggests potential applications in areas where both conformational constraint and specific electronic interactions are required for potent and selective biological activity.

Historical Context of Related Cyclopropanamine and Furan Derivatives in Synthetic Chemistry

The development of synthetic methodologies for both cyclopropanes and furans has a rich history, paving the way for the synthesis of complex molecules like This compound .

The first synthesis of a cyclopropane derivative was achieved by William Henry Perkin in 1884. scripps.edu A significant advancement in cyclopropanation methods came in 1958 with the development of the Simmons-Smith reaction, which utilizes an organozinc carbenoid to convert alkenes into cyclopropanes. scripps.edu The synthesis of cyclopropylamine itself has been approached through various routes, including the Hofmann rearrangement of cyclopropanecarboxamide (B1202528) and the amination of cyclopropanol. google.com These methods have been refined over the years to improve yields and scalability for commercial production. google.com

The history of furan chemistry dates back to 1780 with the description of 2-furoic acid by Carl Wilhelm Scheele. wordpress.comwikipedia.org Furan itself was first prepared by Heinrich Limpricht in 1870. wordpress.comwikipedia.org A cornerstone of furan synthesis is the Paal-Knorr synthesis, which involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.org Another classical method is the Feist-Benary furan synthesis. wikipedia.org The industrial production of furan often starts from furfural (B47365), which is derived from agricultural biomass. wikipedia.org

The synthesis of vinyl-substituted furans and cyclopropanes has also been an active area of research. The development of modern cross-coupling reactions, such as the Heck, Suzuki, and Stille reactions, has provided powerful tools for the construction of the vinyl linker between the furan and other moieties. The combination of these historical synthetic achievements provides the foundation upon which the synthesis of complex molecules like This compound can be envisioned and executed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(E)-2-(furan-2-yl)ethenyl]cyclopropan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c10-9(5-6-9)4-3-8-2-1-7-11-8/h1-4,7H,5-6,10H2/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFPPYGOBCNIPF-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C=CC2=CC=CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1(/C=C/C2=CC=CO2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for E 1 2 Furan 2 Yl Vinyl Cyclopropanamine and Its Structural Analogs

Direct Synthesis Approaches to the Cyclopropanamine Core

The formation of the cyclopropane (B1198618) ring is a critical step in the synthesis of the target molecule. Several methods, including metal-catalyzed reactions and carbene additions, can be employed to construct this strained three-membered ring.

Metal-Catalyzed Cyclopropanation Reactions of Olefinic and Dienic Furan (B31954) Precursors

Metal-catalyzed cyclopropanation is a powerful tool for the synthesis of cyclopropane derivatives. wikipedia.org Rhodium and copper complexes are commonly used to catalyze the reaction between a diazo compound and an alkene. wikipedia.org In the context of synthesizing the target molecule, a furan derivative bearing an olefinic side chain would serve as the precursor.

The general mechanism involves the reaction of a diazo compound with a metal catalyst to form a metal carbene intermediate. This intermediate then reacts with the alkene in a concerted manner to yield the cyclopropane ring, typically with retention of the alkene's stereochemistry. wikipedia.org For instance, rhodium(II) carboxylate complexes are effective catalysts for the cyclopropanation of olefins with diazocarbonyl compounds. wikipedia.org

Recent research has also highlighted the use of cobalt(II)-based metalloradical catalysis for the regioselective synthesis of multisubstituted furans, which could be adapted for cyclopropanation reactions. nih.gov These reactions proceed through a stepwise radical addition-substitution pathway. nih.gov

CatalystSubstrateReagentProductYield (%)Ref
Rh₂(OAc)₄StyreneEthyl diazoacetateEthyl 2-phenylcyclopropane-1-carboxylate85-95 wikipedia.org
[Co(P1)]Phenylacetylene2-Diazomalonate2,3,5-trisubstituted furanHigh nih.gov
Rh₂(S-TCPTTL)₄FuranDiazo compoundCyclopropane derivativeHigh acs.org

Asymmetric Cyclopropanation for Stereoselective Access to Enantiomers and Diastereomers

The synthesis of specific enantiomers or diastereomers of the target molecule requires asymmetric cyclopropanation methods. This can be achieved by using chiral catalysts or by employing chiral auxiliaries on the diazo compound. wikipedia.org

Chiral rhodium(II) catalysts, such as Rh₂(S-DOSP)₄, have been shown to be highly effective for enantioselective cyclopropanation of alkenes. wikipedia.org Similarly, ruthenium(II)-Pheox complexes have been developed as powerful catalysts for the asymmetric cyclopropanation of a wide variety of olefins, producing cyclopropane products in high yields and with excellent stereocontrol. nih.gov These methods provide access to optically active cyclopropane derivatives which are valuable intermediates in the synthesis of biologically active compounds. nih.gov

Engineered myoglobins and other hemoproteins are also emerging as promising biocatalysts for asymmetric olefin cyclopropanation reactions through carbene-transfer chemistry. acs.orgrochester.edu These biocatalytic approaches offer a solution to the challenging asymmetric cyclopropanation of electron-deficient alkenes. acs.org

CatalystOlefinDiazo ReagentEnantiomeric Excess (ee)Ref
Rh₂(S-DOSP)₄StyreneEthyl diazoacetateup to 98% wikipedia.org
Ru(II)-PheoxVinyl carbamatesSuccinimidyl diazoacetateHigh nih.gov
Engineered MyoglobinStyreneEthyl diazoacetateup to >99% acs.org
Cu(I)-chiral macrocycleStyreneEthyl diazoacetateup to 99% researchgate.net

Carbene and Carbenoid Additions in Cyclopropane Ring Formation

Carbene and carbenoid additions to alkenes are fundamental reactions for the formation of cyclopropane rings. wikipedia.org Carbenes, being neutral molecules with a divalent carbon, are highly reactive electrophiles that readily react with the nucleophilic double bond of an alkene in a single step. openstax.org

A common method for generating carbenes is the treatment of haloforms with a strong base. openstax.orglibretexts.org For example, dichlorocarbene (B158193) can be generated from chloroform (B151607) and potassium hydroxide. libretexts.org The Simmons-Smith reaction, which utilizes a carbenoid (a metal-complexed reagent with carbene-like reactivity) such as (iodomethyl)zinc iodide, is a well-established method for preparing non-halogenated cyclopropanes. wikipedia.orglibretexts.org This reaction is stereospecific, meaning the configuration of the starting alkene is retained in the cyclopropane product. wikipedia.org

The addition of carbenes to furan rings can also be achieved. For instance, α-oxo gold carbenes, generated oxidatively, have been shown to undergo cyclopropanation of benzene (B151609) rings, a reaction that could potentially be applied to furan systems. nih.gov

Construction of the Vinyl-Furan Moiety

The synthesis of the (E)-vinyl-furan portion of the target molecule requires stereoselective methods to ensure the correct geometry of the double bond. Olefination and cross-coupling reactions are the primary strategies employed for this purpose.

Stereoselective Olefination Strategies (e.g., Wittig, Horner-Wadsworth-Emmons)

The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, are classic and reliable methods for the stereoselective synthesis of alkenes. These reactions involve the reaction of an aldehyde or ketone with a phosphorus ylide or a phosphonate (B1237965) carbanion, respectively.

To construct the (E)-vinyl-furan moiety, furan-2-carbaldehyde would be a suitable starting material. The HWE reaction, in particular, is known to favor the formation of (E)-alkenes, making it an ideal choice for this transformation. The reaction would involve treating furan-2-carbaldehyde with a phosphonate reagent, such as triethyl phosphonoacetate, in the presence of a base.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck) for Vinyl Group Installation

Palladium-catalyzed cross-coupling reactions are powerful and versatile methods for forming carbon-carbon bonds. The Suzuki-Miyaura and Heck reactions are particularly well-suited for the installation of a vinyl group onto the furan ring. nih.govacs.org

In a Suzuki-Miyaura coupling approach, a furan derivative bearing a boronic acid or boronate ester (e.g., 2-furanboronic acid) would be coupled with a vinyl halide or triflate in the presence of a palladium catalyst and a base.

Alternatively, the Heck reaction would involve the coupling of a halo-furan (e.g., 2-bromofuran) with an alkene, such as ethylene (B1197577) or a vinyl ether, in the presence of a palladium catalyst and a base. nih.gov Recent studies have reported efficient palladium-catalyzed cross-coupling reactions of 2-bromobenzo[b]furans with alkenylaluminum reagents to synthesize 2-alkenylbenzo[b]furan derivatives. nih.govrsc.org

ReactionFuran SubstrateCoupling PartnerCatalystProductRef
Suzuki-Miyaura2-Furanboronic acidVinyl bromidePd(PPh₃)₄2-Vinylfuran acs.org
Heck2-BromofuranEthylenePd(OAc)₂2-Vinylfuran nih.gov
C-H ActivationFuranAryl bromideNHC-Palladium(II)Aryl-furan mdpi.com
Alkenylaluminum Coupling2-Bromobenzo[b]furanAlkenylaluminumPdCl₂/XantPhos2-Alkenylbenzo[b]furan nih.govrsc.org

Direct Vinylations of Furan Derivatives

The creation of the 2-vinylfuran moiety is a critical step in the synthesis of the target scaffold. Direct C-H vinylation, particularly through palladium-catalyzed cross-coupling reactions, represents an efficient and atom-economical approach. rsc.org This method avoids the pre-functionalization of the furan ring (e.g., halogenation or metallation) and instead activates a native C-H bond, typically at the C2 position, for coupling with a vinyl partner.

Palladium catalysts are highly effective for these transformations, often enabling the direct arylation and vinylation of furan derivatives with good yields. amazonaws.commdpi.com The reaction mechanism generally involves the oxidative addition of a vinyl halide or triflate to a Pd(0) species, followed by C-H activation of the furan ring and reductive elimination to furnish the vinylfuran product and regenerate the catalyst. The choice of ligand, base, and solvent is crucial for optimizing reaction efficiency and selectivity. Recent studies have focused on achieving these transformations at low catalyst loadings, enhancing the practicality of the method. amazonaws.com Research has demonstrated that a variety of alkene substrates can be coupled with cyclic 1,3-dicarbonyl compounds in a palladium-catalyzed process involving C-H activation, alkene insertion, and annulation to produce furan derivatives. rsc.org

Furan SubstrateVinyl PartnerCatalyst SystemBaseSolventYield (%)Reference
2-n-Butylfuran4-BromobenzonitrilePd/Tedicyp complexAcONaDMAc90 amazonaws.com
2-n-Butylfuran4-BromobenzaldehydePd/Tedicyp complexAcONaDMAc91 amazonaws.com
FuranAryl BromidePdCl₂(CH₃CN)₂K₂CO₃Dioxane94 mdpi.com
FuranAlkenyl BromidePd(OAc)₂ / Cu(OAc)₂TFA (additive)Toluene49-87 mdpi.com

Amine Group Introduction and Transformation

Reductive amination is a cornerstone method for converting carbonyl groups, such as ketones, into amines. wikipedia.org In the context of synthesizing the target molecule, a key precursor would be 1-(furan-2-yl)vinyl)cyclopropyl ketone. This intermediate can be subjected to reductive amination to install the primary amine. The process involves the initial reaction of the ketone with an amine source, commonly ammonia (B1221849) or an ammonia equivalent, to form an intermediate imine or enamine. This intermediate is then reduced in situ to the desired primary amine. masterorganicchemistry.com

A variety of reducing agents are suitable for this transformation, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective. masterorganicchemistry.com These reagents are mild enough to selectively reduce the imine intermediate without significantly reducing the starting ketone, allowing for a one-pot reaction. wikipedia.orgmasterorganicchemistry.com The reaction is typically performed under neutral or weakly acidic conditions to facilitate imine formation. wikipedia.org Studies on cyclopropyl (B3062369) ketones have shown that catalyst choice can be critical; for instance, a rhodium catalyst can favor the traditional reductive amination product, while a ruthenium catalyst might lead to ring-expansion byproducts. acs.orgacs.org

Carbonyl PrecursorAmine SourceReducing AgentCatalyst (if any)Key FeaturesReference
Aldehydes/KetonesAmmoniaSodium CyanoborohydrideNoneOne-pot reaction; selective for imine reduction. wikipedia.orgmasterorganicchemistry.com
Aldehydes/KetonesAmmoniaSodium TriacetoxyborohydrideNoneAlternative to NaBH₃CN, avoiding cyanide waste. masterorganicchemistry.com
Methyl Cyclopropyl Ketonep-AnisidineCarbon MonoxideRhodium complexTraditional reductive amination product is formed. acs.orgacs.org
AlcoholsAmmoniaHydrogenNickelHeterogeneous catalysis for green chemistry applications. wikipedia.org

An alternative to direct amination involves the transformation of other nitrogen-containing functional groups or heterocycles into a primary amine. This approach can offer advantages in terms of substrate scope and stereochemical control. One common strategy is the reduction of nitriles. A precursor such as 1-(2-(furan-2-yl)vinyl)cyclopropanecarbonitrile could be reduced using powerful hydrating agents like lithium aluminum hydride (LiAlH₄) to yield the target primary amine. libretexts.org

Another versatile method is the Gabriel synthesis, which involves the alkylation of potassium phthalimide (B116566) with a suitable electrophile (e.g., a cyclopropyl halide), followed by hydrazinolysis or acidic hydrolysis to release the primary amine. libretexts.org This method is particularly effective for preventing over-alkylation, a common side reaction in direct aminations. masterorganicchemistry.com Additionally, the Curtius or Hofmann rearrangements can be employed. The Curtius rearrangement transforms a carboxylic acid (via an acyl azide (B81097) intermediate) into a primary amine with the loss of one carbon atom. libretexts.org These methods provide reliable pathways to primary amines from readily accessible precursors.

Retrosynthetic Analysis of the (E)-1-(2-(furan-2-yl)vinyl)cyclopropanamine Scaffold

A retrosynthetic analysis of the target molecule reveals several logical disconnections to identify plausible starting materials. The primary amine can be disconnected via a reductive amination pathway, pointing to 1-((E)-2-(furan-2-yl)vinyl)cyclopropan-1-one as a key intermediate (Retron A ). This ketone precursor simplifies the problem to the formation of the vinylfuran-substituted cyclopropane ring.

The vinylfuran moiety can be disconnected at the double bond using a Wittig-type reaction or a direct C-H vinylation strategy. A C-H vinylation approach (Retron B ) suggests furan and a suitable vinylcyclopropane (B126155) derivative as precursors. Alternatively, a Wittig or Horner-Wadsworth-Emmons reaction (Retron C ) would disconnect the vinyl group to reveal furfural (B47365) and a cyclopropyl-containing phosphonium (B103445) ylide or phosphonate ester.

The cyclopropane ring itself can be formed from an appropriate alkene precursor. For instance, the cyclopropyl ketone intermediate could be synthesized from an α,β-unsaturated ketone derived from furfural, followed by a cyclopropanation reaction, such as the Corey-Chaykovsky reaction using dimethylsulfoxonium methylide. This multi-step disconnection strategy breaks the complex target molecule down into simple, often commercially available building blocks like furfural, malonic acid derivatives, and cyclopropanation reagents.

Divergent Synthesis Strategies for Structurally Related Analogs and Derivatives

Divergent synthesis enables the creation of a library of related compounds from a common intermediate, which is highly valuable for chemical biology and materials science. For the this compound scaffold, a key intermediate such as 1-((E)-2-(furan-2-yl)vinyl)cyclopropan-1-one is an excellent starting point for diversification.

From this ketone, a wide range of primary, secondary, and tertiary amines can be synthesized via reductive amination using different amine sources (ammonia, primary amines, or secondary amines). acs.orgresearchgate.net This allows for systematic modification of the amine substituent to explore structure-activity relationships.

Furthermore, the furan ring itself can be the site of diversification. Starting with substituted furfural derivatives in the initial steps of the synthesis would lead to analogs with modifications on the furan core. Cascade reactions of precursors like 2-hydroxy-1,4-diones with various nucleophiles can provide access to a wide array of α-substituted furan derivatives, which could then be carried forward to the final cyclopropanamine target. nih.govresearchgate.net This strategy provides a powerful tool for generating a diverse set of molecules based on the central furan-vinyl-cyclopropane framework. researchgate.net

Reactivity and Mechanistic Investigations of E 1 2 Furan 2 Yl Vinyl Cyclopropanamine

Reactivity of the Cyclopropane (B1198618) Ring

The three-membered ring of cyclopropane is characterized by significant ring strain, which makes it susceptible to a variety of ring-opening and rearrangement reactions. The presence of the vinyl and amino substituents on the same carbon atom creates a donor-acceptor system that further activates the cyclopropane ring.

Thermal and Photochemical Rearrangements

Vinylcyclopropanes are well-known to undergo thermal rearrangements to form cyclopentenes, a transformation known as the vinylcyclopropane (B126155) rearrangement. nih.govwikipedia.orgstrath.ac.uk In the case of (E)-1-(2-(furan-2-yl)vinyl)cyclopropanamine, a thermal Cope rearrangement is a plausible pathway. A study on fused 1-furanyl-2-alkenylcyclopropanes demonstrated that substrates with an E-alkene configuration undergo a smooth and highly stereoselective Cope rearrangement at temperatures as low as 40°C to produce fused tricyclic systems. rsc.orgrsc.org This suggests that this compound could similarly rearrange to a cyclopentene-fused amine. The stereochemistry of the starting material plays a crucial role, with the corresponding Z-isomers being unreactive under the same conditions. rsc.org

Computational studies on related systems have been performed to elucidate the mechanistic details of these rearrangements, highlighting the influence of substituent electronics and stereochemistry on the reaction barrier. rsc.org

Rearrangement TypeConditionsExpected ProductKey Findings
Thermal (Cope)40°CCyclopentene-fused amineHighly stereoselective for E-isomers. rsc.org
PhotochemicalUV irradiationPotential for various rearrangementsExcited singlet state can lead to cyclopentene (B43876) formation. rsc.org

Acid-Catalyzed Ring-Opening Reactions

The cyclopropane ring in aminocyclopropane derivatives is susceptible to cleavage under acidic conditions. researchgate.netresearchgate.netnih.gov The reaction is typically initiated by protonation of the amino group, which enhances the electrophilicity of the cyclopropane ring and facilitates nucleophilic attack. The regioselectivity of the ring opening is influenced by the stability of the resulting carbocationic intermediate.

In the case of this compound, protonation of the amine would be the first step. Subsequent ring opening could be initiated by a nucleophile present in the reaction medium. The vinylfuran substituent would play a significant role in directing the regioselectivity of the ring opening due to its electronic properties. While specific experimental data for this compound is scarce, studies on related aminocyclopropanes show that the ring-opening can proceed via an SN2-like mechanism, with the nucleophile attacking one of the cyclopropyl (B3062369) carbons. researchgate.net The hydrolysis of related cyclopropane-containing compounds has been studied, indicating that the stability of the cyclopropane ring can be influenced by adjacent functional groups. nih.gov

Nucleophilic and Electrophilic Attack on the Strained Ring System

The strained C-C bonds of the cyclopropane ring can be cleaved by strong nucleophiles or electrophiles. In donor-acceptor substituted cyclopropanes, the polarization of the ring facilitates nucleophilic attack. The vinylfuran group acts as an electron-donating group through resonance, which can influence the site of nucleophilic attack.

Electrophilic attack on the vinyl group is also a possibility, which could lead to subsequent rearrangement and ring opening of the cyclopropane. The furan (B31954) ring itself is susceptible to electrophilic attack, which could indirectly influence the reactivity of the cyclopropane ring by altering the electronic properties of the molecule.

Reactivity of the Furan Heterocycle

The furan ring in this compound is an electron-rich aromatic system, making it a good diene in cycloaddition reactions and susceptible to oxidation.

Cycloaddition Reactions (e.g., Diels-Alder) with Dienophiles

Furan and its derivatives are known to participate as dienes in Diels-Alder reactions. mdpi.comrsc.orgrsc.orgnih.govnih.gov The reactivity of the furan ring in these [4+2] cycloadditions is highly dependent on the nature of the substituents. Electron-donating groups on the furan ring generally increase its reactivity as a diene. mdpi.comrsc.org The (E)-1-aminovinylcyclopropyl substituent in the target molecule is expected to be electron-donating, thus activating the furan ring for Diels-Alder reactions with electron-deficient dienophiles such as maleimides. rsc.org

The stereoselectivity of these reactions can be influenced by the reaction conditions, with the formation of endo and exo adducts being common. rsc.org High-pressure conditions have also been employed to promote Diels-Alder reactions of vinylfurans. acs.org

DienophileReaction ConditionsExpected ProductNotes
MaleimideThermal7-oxabicyclo[2.2.1]heptene derivativeElectron-donating substituent on furan enhances reactivity. mdpi.comrsc.org
Various dienophilesHigh pressureCycloadductsHigh pressure can overcome low reactivity. acs.org

Oxidation Pathways and Ring Scission

The furan ring is sensitive to oxidation, which can lead to a variety of products, including ring-opened dicarbonyl compounds. organicreactions.orgdntb.gov.uaresearchgate.netresearchgate.netresearchgate.net The oxidation can be initiated by various reagents, including atmospheric oxygen, hydroxyl radicals, and chemical oxidants. acs.orgresearchgate.net

The mechanism of furan oxidation often involves the formation of an endoperoxide intermediate, which can then rearrange or be cleaved to form 1,4-dicarbonyl compounds. rsc.org In the context of atmospheric chemistry, the oxidation of furans initiated by hydroxyl radicals has been studied, revealing complex reaction pathways leading to both ring-retaining and ring-opening products. acs.orgresearchgate.net The presence of substituents on the furan ring can influence the rate and outcome of the oxidation. For this compound, the electron-donating nature of the substituent may affect the initial site of oxidative attack.

Electrophilic Aromatic Substitution Patterns

The furan ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. The presence of the oxygen atom with its lone pairs of electrons significantly activates the ring towards electrophilic attack, rendering it much more reactive than benzene (B151609). pearson.comchemicalbook.com

Electrophilic substitution on the furan ring preferentially occurs at the C5 position (alpha to the oxygen and adjacent to the vinylcyclopropyl substituent) and the C2' position (the other alpha position). The substitution at the C5 position is generally favored due to the ability of the oxygen atom to stabilize the intermediate carbocation (sigma complex) through resonance. pearson.comquora.compearson.com Attack at the C5 position allows for the delocalization of the positive charge over three resonance structures, one of which involves the oxygen atom, providing significant stabilization. chemicalbook.com In contrast, attack at a beta position (C3' or C4') results in a less stable intermediate with only two resonance structures. chemicalbook.comquora.com

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Furan Ring

PositionRelative ReactivityKey Stabilizing Factors
C5Most FavoredResonance stabilization from the oxygen atom; formation of a more stable carbocation intermediate. chemicalbook.comquora.com
C3Less FavoredLess resonance stabilization of the carbocation intermediate compared to C5 attack. chemicalbook.com
C4Less FavoredSimilar to C3, with less resonance stabilization of the intermediate.

Reactivity of the Vinyl Linker

The vinyl linker in this compound is a site of significant chemical reactivity, capable of undergoing various transformations.

Stereochemical Isomerization (E/Z Interconversion)

The (E)-configuration of the double bond is generally more thermodynamically stable than the (Z)-isomer due to reduced steric hindrance. However, interconversion between the (E) and (Z) isomers can be induced under certain conditions, such as photochemically or through catalysis. nih.gov The energy barrier for this isomerization is influenced by the electronic nature of the substituents on the double bond. Recent studies on similar vinylcyclopropanes have shown that metal-catalyzed isomerizations can proceed under mild conditions, sometimes with high retention of enantiopurity if the molecule is chiral. nih.gov

Addition Reactions to the Double Bond (e.g., hydrogenation, halogenation)

The double bond of the vinyl group is susceptible to various addition reactions.

Hydrogenation: Catalytic hydrogenation of the double bond would be expected to readily occur, yielding the corresponding saturated ethyl-linked compound, 1-(2-(furan-2-yl)ethyl)cyclopropanamine. This reaction typically proceeds with high efficiency using standard hydrogenation catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂).

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond is also anticipated. This reaction would proceed via a halonium ion intermediate, leading to the corresponding dihalogenated product. The regioselectivity and stereoselectivity of this addition would be influenced by the adjacent furan and cyclopropane rings.

Other Additions: The electron-rich nature of the double bond also makes it susceptible to attack by other electrophiles. For instance, reactions with carbenes or carbenoids can lead to the formation of a new cyclopropane ring, a process known as cyclopropanation. lumenlearning.comlibretexts.org

Table 2: Representative Addition Reactions of the Vinyl Linker

ReactionReagentsExpected Product
HydrogenationH₂, Pd/C1-(2-(furan-2-yl)ethyl)cyclopropanamine
BrominationBr₂1-(1,2-dibromo-2-(furan-2-yl)ethyl)cyclopropanamine
CyclopropanationCH₂I₂, Zn-Cu1-(1-(furan-2-yl)bicyclo[1.1.0]butan-2-yl)methanamine derivative

Polymerization Potential (as a monomer in specialized chemical syntheses)

The vinyl group in this compound provides a handle for polymerization. While simple vinylcyclopropanes can be polymerized, the presence of the furan and amine functionalities could lead to more complex and potentially functional polymers. mdpi.com The polymerization could proceed through various mechanisms, including radical, cationic, or anionic polymerization, depending on the initiator and reaction conditions. mdpi.com Copolymers could also be synthesized by reacting this monomer with other vinyl monomers, such as styrene, to tailor the properties of the resulting polymer. researchgate.net The resulting polymers would possess unique structural features, including the pendant furan and cyclopropanamine groups, which could be further functionalized.

Reactivity of the Primary Amine Functionality

The primary amine group on the cyclopropane ring is a versatile functional group capable of participating in a wide range of reactions characteristic of primary amines.

Amidation and Sulfonamidation Reactions

The primary amine is nucleophilic and will readily react with acylating and sulfonylating agents.

Amidation: Reaction with carboxylic acid derivatives, such as acid chlorides or anhydrides, will form the corresponding amide. For example, treatment with acetyl chloride in the presence of a base would yield N-(1-(2-(furan-2-yl)vinyl)cyclopropyl)acetamide.

Sulfonamidation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, will produce the corresponding sulfonamide, N-(1-(2-(furan-2-yl)vinyl)cyclopropyl)-4-methylbenzenesulfonamide.

These reactions are generally high-yielding and provide a straightforward method for modifying the amine functionality, which can be useful for protecting the amine group or for introducing new structural motifs.

Table 3: Common Reactions of the Primary Amine Functionality

ReactionReagentProduct Type
AmidationAcetyl chlorideN-acyl cyclopropanamine
Sulfonamidationp-Toluenesulfonyl chlorideN-sulfonyl cyclopropanamine

Formation of Imines and Enamines

The presence of a primary amino group is a key determinant of the reactivity of this compound, particularly in its reactions with carbonyl compounds.

Imine Formation: Primary amines are well-established precursors to imines (also known as Schiff bases) when reacted with aldehydes or ketones. chemistrysteps.comlibretexts.orgmasterorganicchemistry.com This reaction, which is typically reversible and acid-catalyzed, proceeds through the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org

The general mechanism for imine formation involves the following steps:

Nucleophilic attack of the primary amine on the carbonyl carbon.

Proton transfer to form a neutral carbinolamine intermediate.

Protonation of the hydroxyl group to form a good leaving group (water).

Elimination of water to form an iminium ion.

Deprotonation of the nitrogen to yield the final imine product. libretexts.org

Given this established reactivity, this compound is expected to react with a variety of aldehydes and ketones to form the corresponding imines, as depicted in the general scheme below.

Table 1: Expected Imine Formation Reactants and Products

Reactant 1 Reactant 2 (Aldehyde/Ketone) Product (Imine)
This compound R-CHO (E)-N-((E)-1-(2-(furan-2-yl)vinyl)cyclopropyl)-1-R-methanimine

Note: R and R' represent generic organic substituents. The table illustrates the expected outcome based on general chemical principles.

Enamine Formation: In contrast to imine formation, enamines are typically formed from the reaction of secondary amines with aldehydes or ketones. wikipedia.orgorgoreview.commasterorganicchemistry.com The mechanism is similar to that of imine formation up to the iminium ion stage. However, since a secondary amine lacks a second proton on the nitrogen for removal, a proton is instead abstracted from an adjacent carbon, leading to the formation of a carbon-carbon double bond. masterorganicchemistry.com As this compound is a primary amine, it will preferentially form imines rather than enamines when reacted with carbonyl compounds. wikipedia.org

Nucleophilic Character in Reaction Design

The lone pair of electrons on the nitrogen atom of the primary amine group imparts a significant nucleophilic character to this compound. This nucleophilicity is fundamental to its role in various reaction designs.

The amine can act as a nucleophile in a wide array of reactions, including but not limited to:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary and tertiary amines, although over-alkylation can be a challenge.

Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds.

Ring-Opening Reactions: Nucleophilic attack on strained rings such as epoxides.

The nucleophilicity of the amine allows for the straightforward introduction of the (E)-1-(2-(furan-2-yl)vinyl)cyclopropyl moiety into a larger molecular framework, making it a potentially valuable building block in organic synthesis. The specific outcomes of these reactions will be influenced by steric hindrance around the amine and the electronic properties of the substrates.

Detailed Mechanistic Elucidation of Key Transformations Involving the Compound

While specific mechanistic studies for this compound are not widely available, the reactivity of its core components—the vinylcyclopropane and furan moieties—has been investigated in other contexts. This allows for a reasoned elucidation of potential key transformations.

Vinylcyclopropane Reactivity: Vinylcyclopropanes are known to undergo a variety of rearrangement and cycloaddition reactions, often catalyzed by transition metals. pku.edu.cn The strain of the cyclopropane ring makes it susceptible to ring-opening, which can be initiated by heat, light, or a metal catalyst. For example, palladium-catalyzed (3+2) cycloaddition reactions of vinylcyclopropanes with imines have been reported to yield pyrrolidine (B122466) derivatives. researchgate.net In such a mechanism, the vinylcyclopropane can be considered a three-carbon component that reacts with a 1,3-dipole equivalent.

A plausible mechanistic pathway for a transition-metal-catalyzed cycloaddition involving the vinylcyclopropane portion of the molecule could involve:

Oxidative addition of the metal to the cyclopropane ring, leading to a ring-opened metalacyclobutane intermediate.

Coordination of the reacting partner (e.g., an alkene, alkyne, or imine).

Insertion of the partner into the metal-carbon bond.

Reductive elimination to form the final cycloadduct and regenerate the catalyst.

Furan Ring Reactivity: The furan ring can participate as a diene in Diels-Alder reactions. nih.govrsc.org The aromaticity of furan makes it less reactive than many other dienes, and the corresponding Diels-Alder reactions are often reversible. nih.gov The presence of substituents on the furan ring can significantly influence both the rate and selectivity of the cycloaddition. Electron-donating groups generally increase the reactivity of the furan in normal electron-demand Diels-Alder reactions. rsc.org

In the context of this compound, the vinylcyclopropylamine substituent at the 2-position would influence the electronic properties of the furan ring, thereby affecting its reactivity in cycloaddition reactions. Mechanistically, a Diels-Alder reaction with a dienophile would proceed via a concerted [4+2] cycloaddition pathway, leading to the formation of a 7-oxabicyclo[2.2.1]heptene derivative.

Table 2: Compound Names Mentioned

Compound Name
This compound
(E)-N-((E)-1-(2-(furan-2-yl)vinyl)cyclopropyl)-1-R-methanimine
(E)-N-((E)-1-(2-(furan-2-yl)vinyl)cyclopropyl)-1-(R,R')-ethanimine
Pyrrolidine

Computational and Spectroscopic Methodologies for Chemical Structure Elucidation and Property Prediction

Application of Computational Chemistry for Structural Analysis and Reactivity Prediction

Computational chemistry provides powerful tools for investigating molecular properties, offering insights that can be difficult to obtain through experimental means alone. These in silico methods allow for the prediction of geometries, electronic structures, and potential reaction pathways.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of molecules. researchgate.net By approximating the many-electron system's energy as a functional of the electron density, DFT offers a balance of computational cost and accuracy. researchgate.net For (E)-1-(2-(furan-2-yl)vinyl)cyclopropanamine, DFT calculations, often using hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-31G* or larger), are employed to determine its most stable three-dimensional arrangement (ground state geometry). researchgate.netresearchgate.net

These calculations optimize key structural parameters such as bond lengths, bond angles, and dihedral angles. The conjugative interaction between the quasi-π Walsh orbitals of the cyclopropane (B1198618) ring and the π-system of the furan-vinyl substituent can be analyzed to understand its influence on the molecule's geometry and stability. researchgate.net Furthermore, DFT provides access to crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the HOMO-LUMO gap, which is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap generally suggests higher reactivity.

Table 1: Predicted Geometrical and Electronic Parameters for this compound using DFT Note: These are hypothetical values based on typical DFT results for similar structural motifs.

ParameterPredicted ValueSignificance
Bond Lengths (Å)
C(vinyl)-C(cyclopropyl)~1.48 ÅIndicates single bond character with some influence from conjugation.
C=C (vinyl)~1.34 ÅTypical double bond length.
C(furan)-C(vinyl)~1.45 ÅReflects conjugation between the furan (B31954) ring and the vinyl group.
Electronic Properties
HOMO Energy-5.5 to -6.5 eVRelates to the molecule's ability to donate electrons.
LUMO Energy-0.5 to -1.5 eVRelates to the molecule's ability to accept electrons.
HOMO-LUMO Gap~4.5 to 5.5 eVIndicator of chemical reactivity and electronic excitation energy.
Dipole Moment1.5 to 2.5 DQuantifies the molecule's overall polarity.

Molecular Dynamics Simulations for Conformational Landscapes

While DFT is excellent for finding energy minima, Molecular Dynamics (MD) simulations are used to explore the full conformational landscape of a molecule over time. MD simulations model the atomic motions of a system by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior. researchgate.net For a flexible molecule like this compound, which has several rotatable bonds, MD simulations can reveal the different accessible conformations (rotamers) and the energetic barriers between them. researchgate.net This is crucial for understanding how the molecule might interact with other molecules, such as biological receptors or catalysts. The simulations can predict the relative populations of different conformers at a given temperature, providing a more complete understanding of its structural properties than a static, ground-state calculation alone.

Quantum chemical methods are instrumental in predicting spectroscopic data, which serves as a powerful tool for structure verification when compared with experimental results.

NMR Chemical Shifts: The gauge-including atomic orbital (GIAO) method, typically used in conjunction with DFT, is highly effective for predicting ¹H and ¹³C NMR chemical shifts. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, a theoretical NMR spectrum can be generated. Comparing these predicted shifts with experimental data provides a rigorous confirmation of the proposed structure and stereochemistry. researchgate.netresearchgate.net

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Infrared (IR) and Raman spectroscopy. mdpi.com The calculated frequencies help in assigning the experimental vibrational bands to specific molecular motions, such as C=C stretching, N-H bending, or furan ring deformations. Discrepancies between calculated and experimental frequencies can often be reconciled using scaling factors to account for systematic errors in the computational method. mdpi.com

Computational chemistry is a key tool for elucidating reaction mechanisms. By modeling the transition state—the highest energy point along a reaction coordinate—researchers can understand how a reaction proceeds and what factors control its rate and selectivity. DFT calculations are used to locate the geometry of transition states and calculate their energies. pku.edu.cnacs.org

For instance, in the synthesis or subsequent reactions of vinylcyclopropane (B126155) derivatives, computational modeling can map out the energy profile of the reaction. pku.edu.cnacs.org This involves calculating the energies of the reactants, transition states, intermediates, and products. The difference in energy between the reactants and the transition state gives the activation energy barrier, a critical parameter that determines the reaction rate. Such studies have been used to understand the mechanisms of transition-metal-catalyzed cycloadditions involving vinylcyclopropanes, explaining observed stereochemical outcomes. pku.edu.cnacs.org

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques provide direct experimental evidence for the structure and connectivity of a molecule. NMR spectroscopy is particularly powerful for the detailed structural elucidation of organic compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive method for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR: The ¹H NMR spectrum of this compound would provide a wealth of information. The chemical shifts of the protons would indicate their electronic environment (e.g., furan, vinyl, cyclopropyl (B3062369) protons appearing in distinct regions). chemicalbook.com Crucially, the coupling constant (J-value) between the two vinyl protons would be expected to be large (typically 12-18 Hz), confirming their trans (E) relationship. The protons on the furan ring would show characteristic shifts and coupling patterns, while the cyclopropyl and amine protons would appear in the upfield region of the spectrum. researchgate.net

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their chemical environment. The carbons of the furan ring, the vinyl group, and the cyclopropane ring would all have distinct chemical shifts, allowing for unambiguous assignment. spectrabase.com

2D NMR: Two-dimensional NMR techniques are used to establish connectivity.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, allowing for the tracing of the proton-proton connectivity through the vinyl and cyclopropyl systems.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to, enabling the definitive assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is essential for confirming the connectivity between the furan ring, the vinyl group, and the cyclopropane ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlations between protons, which can be used to confirm the (E)-stereochemistry of the double bond and determine the preferred conformation of the molecule in solution. nih.gov

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound Note: Values are estimates based on typical ranges for the respective functional groups.

GroupAtomExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)Key Coupling Information
FuranH-5~7.4-7.6~140-145dd, small J values
H-3~6.2-6.4~105-110dd, small J values
H-4~6.3-6.5~110-115t or dd, small J values
C-2-~150-155-
Vinyl=CH- (α to furan)~6.5-6.8~125-130d, J ≈ 15 Hz
=CH- (β to furan)~5.5-5.8~120-125d, J ≈ 15 Hz
CyclopropaneCH₂~0.5-1.0~10-20m
C-NH₂-~30-40-
AmineNH₂~1.0-2.5 (broad)--

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, this method provides the exact molecular weight and offers insights into its structural composition through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₉H₁₁NO. The nominal molecular weight is approximately 149.19 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass, confirming the elemental composition.

The fragmentation of this molecule under electron ionization (EI) is expected to be influenced by the stability of the resulting fragments. The presence of the aromatic furan ring, the conjugated vinyl system, and the strained cyclopropane ring will dictate the primary cleavage pathways.

Predicted Fragmentation Pathways:

Loss of the cyclopropylamine (B47189) group: Cleavage of the bond between the vinyl group and the cyclopropane ring could lead to the formation of a stable furan-vinyl cation.

Furan ring fragmentation: The furan ring itself can undergo characteristic fragmentation, often involving the loss of CO or CHO moieties. For instance, the mass spectrum of 2-vinylfuran shows significant peaks corresponding to the molecular ion and fragments arising from the cleavage of the furan ring. nist.govnist.govspectrabase.com

Cleavage within the cyclopropane ring: The strained three-membered ring can open, leading to various rearrangement and fragmentation pathways.

Loss of a hydrogen atom: The formation of an [M-1]⁺ ion is a common feature in the mass spectra of many organic compounds.

A predictive data table for the major fragments of this compound is presented below.

Predicted Fragment (m/z) Possible Structure/Identity Notes
149[C₉H₁₁NO]⁺Molecular Ion (M⁺)
148[C₉H₁₀NO]⁺Loss of a hydrogen atom ([M-H]⁺)
131[C₉H₉O]⁺Loss of NH₂ from the cyclopropylamine moiety
103[C₇H₅O]⁺Fragmentation of the side chain, potentially with rearrangement
94[C₆H₆O]⁺Corresponds to the 2-vinylfuran cation, from cleavage of the C-C bond to the cyclopropane
77[C₅H₃O]⁺Fragmentation of the furan ring

This table is predictive and based on the analysis of similar structures. Actual experimental data may vary.

X-ray Crystallography for Solid-State Molecular Structure and Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While no specific crystal structure for this compound is publicly available, we can infer its likely solid-state characteristics by examining the structures of related compounds.

The "(E)" designation in the name specifies the stereochemistry of the vinyl group, indicating a trans configuration of the substituents on the double bond. This would be confirmed by X-ray crystallography, which would also reveal the precise bond lengths, bond angles, and torsion angles of the entire molecule.

Expected Structural Features:

Furan Ring: The furan ring is expected to be planar. scbt.comnih.gov Crystal structures of furan derivatives show characteristic C-O and C-C bond lengths within the ring.

Vinyl Group: The C=C double bond will have a length of approximately 1.34 Å. The trans configuration will result in a torsion angle of approximately 180° around the C=C bond.

Cyclopropane Ring: The three-membered ring will exhibit significant strain, with internal C-C-C bond angles close to 60°. The C-C bond lengths within the cyclopropane ring are typically around 1.51 Å. nih.gov

Intermolecular Interactions: In the solid state, hydrogen bonding involving the amine group (N-H···O or N-H···N) is expected to play a significant role in the crystal packing. Pi-stacking interactions between the furan rings of adjacent molecules may also be present.

A data table of expected crystallographic parameters is provided below.

Parameter Expected Value Reference/Justification
Furan C-O bond length~1.37 ÅBased on known furan structures. scbt.com
Furan C=C bond length~1.36 ÅBased on known furan structures. scbt.com
Vinyl C=C bond length~1.34 ÅTypical for a C=C double bond.
Cyclopropane C-C bond length~1.51 ÅCharacteristic of a cyclopropane ring. nih.gov
C=C-C bond angle~120°Due to sp² hybridization of the vinyl carbons.
Cyclopropane internal C-C-C angle~60°Characteristic of a three-membered ring. nih.gov

This table presents expected values based on related structures and chemical principles.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for each of its constituent parts.

N-H Stretch: The primary amine will exhibit two bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretches: Aromatic C-H stretches from the furan ring will appear above 3000 cm⁻¹. Vinylic C-H stretches will also be in this region. Aliphatic C-H stretches from the cyclopropane ring will be observed just below 3000 cm⁻¹.

C=C Stretch: The stretching vibration of the vinyl C=C double bond is expected in the range of 1600-1650 cm⁻¹. The furan ring also has C=C stretching vibrations in a similar region.

C-N Stretch: The C-N stretching vibration of the amine is typically found in the 1020-1250 cm⁻¹ region.

C-O-C Stretch: The asymmetric C-O-C stretch of the furan ring will produce a strong band around 1250 cm⁻¹.

=C-H Bend: The out-of-plane bending (wagging) of the trans vinyl C-H bonds will give rise to a strong absorption in the 960-980 cm⁻¹ region, which is highly characteristic of this stereoisomer.

A summary of the expected IR absorption bands is provided in the table below.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary AmineN-H stretch (asymmetric & symmetric)3300-3500 (two bands)
Furan & VinylC-H stretch> 3000
CyclopropaneC-H stretch< 3000
Vinyl & FuranC=C stretch1600-1650
FuranC-O-C stretch~1250
AmineC-N stretch1020-1250
trans-Vinyl=C-H bend (out-of-plane)960-980

This table is a prediction based on standard IR correlation tables and data from similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy:

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophore in this compound is the extended conjugated system formed by the furan ring and the vinyl group. This conjugation is expected to result in absorption in the UV region.

The furan ring itself has absorption maxima at relatively short wavelengths. nist.gov However, the conjugation with the vinyl group will cause a bathochromic shift (a shift to longer wavelengths) of the π → π* transition. mdpi.comresearchgate.net The position of the absorption maximum (λmax) will be sensitive to the solvent polarity. In polar solvents, a further shift in the absorption maximum may be observed due to interactions with the lone pair of electrons on the nitrogen atom. uobabylon.edu.iq

Electronic Transition Expected λmax (nm) Chromophore
π → π*250 - 300Furan-vinyl conjugated system

The expected λmax is an estimation; the actual value would need to be determined experimentally.

Role and Application of E 1 2 Furan 2 Yl Vinyl Cyclopropanamine As a Building Block in Organic Synthesis

Integration into Multi-Step Synthetic Sequences for Complex Molecular Architectures

While specific multi-step syntheses employing (E)-1-(2-(furan-2-yl)vinyl)cyclopropanamine are not documented in the provided search results, the structural features of the molecule suggest its potential as a key intermediate. For instance, vinylcyclopropanes are well-established building blocks in organic synthesis, capable of undergoing ring-opening reactions to generate dipoles for the synthesis of five-membered rings like cyclopentanes. nih.govresearchgate.net The furan (B31954) nucleus is a common structural motif in many natural products and biologically active compounds, and its derivatives are often used as precursors in the synthesis of pharmaceuticals. mdpi.comsemanticscholar.orgmdpi.com

The amine functionality allows for its incorporation into larger molecules through amide bond formation, reductive amination, or as a directing group in various transformations. A multistep synthesis could, therefore, involve the initial modification of the amine, followed by a reaction involving the vinylfuran or cyclopropane (B1198618) moiety to build molecular complexity.

Strategy for Introducing Cyclopropane and Furan-Vinyl Amine Motifs into Novel Scaffolds

The compound This compound itself represents a pre-formed structural motif. Its use in synthesis would be a direct strategy for incorporating the cyclopropane and furan-vinyl amine substructures into a target molecule. This is particularly advantageous when these specific structural features are desired in the final product, as it circumvents the need for their stepwise construction.

For example, the primary amine could be acylated with a complex carboxylic acid, thereby attaching the entire (E)-1-(2-(furan-2-yl)vinyl)cyclopropyl group to a larger molecular scaffold. Alternatively, the vinyl group could potentially participate in metathesis or cycloaddition reactions to construct more elaborate ring systems.

Chiral Auxiliary or Ligand Precursor in Catalytic Systems (if relevant to chemical catalysis, not biological)

There is no direct evidence in the provided search results to suggest that This compound has been used as a chiral auxiliary or a ligand precursor in chemical catalysis.

However, the presence of a primary amine and a stereogenic center (the cyclopropane carbon attached to the amine and vinylfuran groups) suggests a theoretical potential for its use as a chiral auxiliary. Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org For this compound to be an effective chiral auxiliary, it would need to be available in an enantiomerically pure form.

Similarly, the amine functionality could be further elaborated to create a bidentate or multidentate ligand for metal-catalyzed reactions. The furan oxygen and the vinyl pi-system could also potentially coordinate to a metal center. The development of such a ligand from this specific compound would be a novel area of research.

Stereochemical Control in Subsequent Transformations

The stereochemistry of This compound could influence the stereochemical outcome of subsequent reactions. The existing stereocenter on the cyclopropane ring can direct the approach of reagents to other parts of the molecule.

For instance, if the amine is acylated and the resulting amide is used as a substrate in a reaction involving the vinylfuran moiety, the stereocenter could induce facial selectivity. This is a common strategy in asymmetric synthesis where existing chirality in a molecule is used to control the formation of new stereocenters. While general principles of stereochemical control by existing stereocenters are well-established, specific examples involving this particular compound are not available.

Development of Novel Synthetic Reagents Utilizing the Compound's Unique Features

The unique combination of functional groups in This compound presents opportunities for its development into novel synthetic reagents. For example, derivatization of the amine group could lead to the formation of new ylides or other reactive species.

The vinylcyclopropane (B126155) unit is known to undergo thermally or photochemically induced rearrangements. These rearrangements could be exploited to generate novel and complex molecular skeletons. Furthermore, oxidation or reduction of the furan ring could lead to a variety of other heterocyclic systems. The development of such reagents would require dedicated synthetic research to explore the reactivity of this specific molecule.

Future Directions and Emerging Research Opportunities in the Chemistry of E 1 2 Furan 2 Yl Vinyl Cyclopropanamine

Exploration of Unprecedented Chemical Transformations and Reactivity Profiles

The inherent functionalities of (E)-1-(2-(furan-2-yl)vinyl)cyclopropanamine—the electron-rich furan (B31954), the reactive vinyl linkage, and the strained cyclopropane (B1198618) ring—suggest a rich and largely unexplored reactivity profile. Future research could focus on several key areas:

Tandem Reactions: The close proximity of the reactive sites could facilitate novel tandem reactions. For instance, a reaction initiated at the vinyl group could trigger a subsequent ring-opening of the cyclopropane, leading to the formation of complex nitrogen-containing heterocycles. Such a tandem cyclopropane ring-opening/Conia-ene type reaction could provide a [3+3] annulative route to valuable molecular scaffolds. researchgate.net

Photochemical Transformations: The conjugated vinyl furan system is an ideal candidate for photochemical investigation. Irradiation could induce [2+2] photocycloadditions, leading to the formation of unique cyclobutane (B1203170) derivatives. researchgate.netund.edu The photochemical behavior of furan derivatives can be complex, potentially leading to isomerization reactions and the formation of cyclopropenyl derivatives. netsci-journal.com These photoreactive properties could be exploited for applications in photolithography and data storage.

Ring-Opening Reactions: The cyclopropanamine moiety is susceptible to ring-opening reactions under various conditions. nih.gov Electrophilic activation could lead to the cleavage of the distal C-C bond of the cyclopropane ring, generating intermediates that can be trapped by nucleophiles to afford functionalized acyclic amines. nih.gov This reactivity could be harnessed to synthesize novel γ-amino acid derivatives and other valuable building blocks. The regioselectivity of the ring-opening could be influenced by the electronic nature of the substituents on the furan ring.

Metal-Catalyzed Cross-Coupling Reactions: The vinyl group and the furan ring offer multiple sites for metal-catalyzed cross-coupling reactions. Palladium, nickel, or copper catalysis could be employed to introduce a variety of substituents, leading to a diverse library of derivatives with potentially interesting biological or material properties.

A summary of potential unprecedented reactions is presented in Table 1.

Reaction Type Potential Reagents/Conditions Expected Product Class Potential Significance
Tandem Ring-Opening/Cyclization Lewis Acids, Transition Metal Catalysts Complex Nitrogen Heterocycles Access to novel drug-like scaffolds
[2+2] Photocycloaddition UV irradiation Cyclobutane-fused cyclopropanes Novel building blocks for organic synthesis
Electrophilic Ring-Opening Strong acids, Halogens Functionalized acyclic amines Synthesis of non-proteinogenic amino acids
Metal-Catalyzed Cross-Coupling Pd, Ni, Cu catalysts with various coupling partners Substituted vinyl furan derivatives Diversification for structure-activity relationship studies

Development of Greener and More Sustainable Synthetic Routes

The increasing demand for environmentally benign chemical processes necessitates the development of sustainable synthetic routes to this compound and its derivatives. Future research in this area should focus on the following:

Bio-based Feedstocks: The furan moiety can be derived from biomass, such as from the dehydration of carbohydrates. acs.org Investigating the synthesis of the target molecule starting from readily available and renewable resources like furfural (B47365) would significantly improve its green credentials.

Biocatalysis: The use of enzymes for the synthesis of furan-based amines is a promising green alternative to traditional chemical methods. acs.orgresearchgate.net Biocatalytic routes could offer high selectivity and milder reaction conditions, reducing energy consumption and waste generation. For instance, transaminases could be employed for the stereoselective synthesis of the cyclopropanamine moiety.

Solvent-Free or Green Solvent Reactions: Exploring reaction conditions that minimize or eliminate the use of hazardous organic solvents is a key aspect of green chemistry. researchgate.net Reactions could be performed in water, ionic liquids, or under solvent-free conditions to reduce the environmental impact.

Catalytic Efficiency: Developing highly efficient catalytic systems, including those based on earth-abundant metals, for the key synthetic steps would improve the atom economy and reduce waste. researchgate.netmdpi.com

Table 2 outlines potential green synthetic approaches.

Green Chemistry Principle Proposed Approach Potential Advantage
Use of Renewable Feedstocks Synthesis from biomass-derived furfural Reduced reliance on fossil fuels
Biocatalysis Enzymatic amination or cyclopropanation High selectivity, mild conditions, reduced waste
Safer Solvents and Auxiliaries Reactions in water or solvent-free conditions Reduced environmental pollution
Catalysis Use of earth-abundant metal catalysts Lower cost and toxicity compared to precious metals

Investigation of its Potential in Materials Chemistry (e.g., as a monomer for novel polymers, not material properties themselves)

The vinyl group in this compound makes it a promising monomer for the synthesis of novel polymers. The presence of the furan and cyclopropanamine functionalities could impart unique properties to the resulting materials.

Radical Polymerization: The vinyl furan moiety can undergo radical polymerization to produce polymers with furan rings in the side chains. sci-hub.box The cyclopropanamine group could potentially influence the polymerization process and the properties of the resulting polymer. Radical ring-opening polymerization (rROP) of the vinylcyclopropane (B126155) unit is also a possibility, which could lead to polymers with unique backbone structures. rsc.orgacs.org

Controlled/Living Polymerization: To obtain polymers with well-defined architectures and molecular weights, controlled/living polymerization techniques could be explored. researchgate.netcapes.gov.br This would allow for the synthesis of block copolymers and other advanced materials.

Copolymerization: Copolymerization of this compound with other vinyl monomers, including those derived from renewable resources, could lead to a wide range of new materials with tunable properties. researchgate.netpcimag.com

Post-Polymerization Modification: The furan and amine functionalities in the polymer could be further modified to introduce other functional groups, allowing for the fine-tuning of the material's properties for specific applications.

Table 3 summarizes the potential of this compound as a monomer.

Polymerization Method Potential Polymer Architecture Key Features of Monomer
Radical Polymerization Homopolymers, Copolymers Vinyl group, potential for ring-opening
Controlled/Living Polymerization Well-defined homopolymers, block copolymers Control over molecular weight and dispersity
Copolymerization Random or block copolymers with other vinyl monomers Introduction of diverse functionalities

Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization

The complexity of the reactivity of this compound makes it an excellent candidate for the application of machine learning (ML) and artificial intelligence (AI) in predicting its chemical behavior and optimizing its synthesis.

Reaction Outcome Prediction: ML models can be trained on existing chemical reaction data to predict the outcome of new reactions. neurips.ccresearchgate.net This could be used to explore the vast reaction space of the target molecule and identify promising new transformations. genspark.ai

Retrosynthetic Analysis: AI-powered retrosynthesis tools can propose novel and efficient synthetic routes to this compound and its derivatives. jelsciences.comchemcopilot.comgrace.comatomfair.com These tools can analyze vast databases of chemical reactions to identify the most promising disconnections and starting materials. acs.orgnih.gov

Optimization of Reaction Conditions: AI algorithms can be used to optimize reaction conditions, such as temperature, solvent, and catalyst, to maximize the yield and selectivity of a desired product. chemrxiv.org This can significantly reduce the time and resources required for experimental optimization.

Discovery of Novel Reactivity: By analyzing large datasets of chemical reactions, ML models may be able to identify subtle patterns in reactivity that are not apparent to human chemists, potentially leading to the discovery of unprecedented chemical transformations.

Table 4 highlights the potential applications of AI and ML.

AI/ML Application Specific Task Expected Outcome
Reaction Prediction Predicting the products of reactions involving the target molecule Identification of novel and efficient transformations
Retrosynthesis Proposing synthetic routes to the target molecule and its derivatives Discovery of more efficient and sustainable synthetic pathways
Reaction Optimization Optimizing reaction conditions for yield and selectivity Reduced experimental effort and resource consumption
Reactivity Discovery Identifying hidden patterns in chemical reactivity data Uncovering unprecedented chemical reactions

Design of Next-Generation Synthetic Methodologies Building upon the Scaffold's Characteristics

The unique structural features of this compound can serve as a foundation for the development of novel synthetic methodologies.

Diversity-Oriented Synthesis: The furan scaffold is a valuable starting point for diversity-oriented synthesis, allowing for the rapid generation of a wide range of complex and diverse molecules. ijabbr.com The vinylcyclopropanamine moiety can be used as a handle for further functionalization, leading to the creation of libraries of novel compounds for biological screening.

Tandem Reaction Cascades: The inherent reactivity of the molecule can be exploited to design elegant and efficient tandem reaction cascades. For example, a reaction initiated at the amine could trigger a cascade of events involving the vinyl group and the furan ring, leading to the one-pot synthesis of complex polycyclic structures.

Stereoselective Transformations: The development of stereoselective methods for the synthesis and transformation of this compound would be of great interest, particularly for applications in medicinal chemistry where chirality is often crucial for biological activity.

Bio-inspired Synthesis: The furan ring is a common motif in natural products. ijabbr.com The development of synthetic methodologies inspired by biosynthetic pathways could lead to novel and efficient ways to construct complex furan-containing molecules.

Table 5 summarizes potential next-generation synthetic methodologies.

Methodology Key Feature of Scaffold Potential Outcome
Diversity-Oriented Synthesis Furan scaffold and multiple functional groups Rapid generation of compound libraries
Tandem Reaction Cascades Proximity of reactive sites Efficient one-pot synthesis of complex molecules
Stereoselective Synthesis Creation of chiral centers Access to enantiomerically pure compounds
Bio-inspired Synthesis Furan as a natural product motif Novel and efficient synthetic strategies

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-1-(2-(furan-2-yl)vinyl)cyclopropanamine, and how do reaction conditions influence stereoselectivity?

  • Methodology : The synthesis typically involves cyclopropanation of a pre-functionalized vinyl intermediate. For example, a [2+1] cyclopropanation using a carbene or transition-metal catalyst (e.g., Simmons–Smith conditions) can introduce the cyclopropane ring. Subsequent coupling of the furan-2-yl vinyl group via Heck or Suzuki–Miyaura cross-coupling reactions ensures stereochemical control of the (E)-isomer. Key parameters include temperature, catalyst choice (e.g., palladium for coupling), and solvent polarity to minimize side reactions .
  • Data Validation : NMR and high-resolution mass spectrometry (HRMS) confirm structural integrity, while NOESY or X-ray crystallography validates the (E)-configuration .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify proton environments (e.g., cyclopropane protons at δ 0.8–1.5 ppm, vinyl protons as doublets near δ 5–7 ppm).
  • IR Spectroscopy : Confirms amine (-NH2_2 stretch ~3300 cm1^{-1}) and furan ring (C-O-C stretch ~1250 cm1^{-1}) .
  • Mass Spectrometry : HRMS provides exact mass confirmation (e.g., [M+H]+^+ for C9_9H11_{11}N2_2O: calculated 163.0871).

Q. How is the stereochemistry of the vinyl group (E/Z) experimentally confirmed?

  • Methodology : Nuclear Overhauser Effect Spectroscopy (NOESY) detects spatial proximity between cyclopropane protons and the furan ring in the (E)-isomer. X-ray crystallography provides definitive proof of spatial arrangement, as seen in structurally similar compounds .

Advanced Research Questions

Q. What computational methods predict the electronic and steric effects of the cyclopropane ring on reactivity?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model ring strain and electron distribution. Exact exchange terms in hybrid functionals improve accuracy for thermochemical properties (e.g., bond dissociation energies) .
  • Case Study : Cyclopropane’s bent bonds increase electron density at the amine group, enhancing nucleophilicity in substitution reactions .

Q. What challenges arise in crystallizing this compound for X-ray analysis?

  • Methodology : The compound’s low melting point and hygroscopic amine group complicate crystal growth. Techniques include slow evaporation in non-polar solvents (hexane/EtOAc) and cryocrystallography. Software like SHELXL refines data, but twinning or disorder may require advanced refinement protocols .

Q. How do structural analogs (e.g., cyclopropanamine derivatives) compare in pharmacological or catalytic applications?

  • Methodology : Compare logP, dipole moments, and hydrogen-bonding capacity using QSAR models. For example, replacing the furan with a pyridine ring increases hydrophilicity but reduces metabolic stability .

Q. What experimental and computational strategies resolve contradictions in reactivity data between (E)- and (Z)-isomers?

  • Methodology : Kinetic studies (e.g., monitoring reaction rates via HPLC) paired with DFT-based transition-state modeling identify steric hindrance differences. For instance, the (E)-isomer’s trans configuration may favor nucleophilic attack due to reduced steric clash .

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Reactant of Route 1
(E)-1-(2-(furan-2-yl)vinyl)cyclopropanamine
Reactant of Route 2
(E)-1-(2-(furan-2-yl)vinyl)cyclopropanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.